3-(2-Hydroxybutylidene)-2-benzofuran-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutylidene)-2-benzofuran-1-one typically involves the condensation of phthalic anhydride with butanone. The key step in the synthesis is the formation of the kinetic lithium enolate of butanone, which then reacts with phthalic anhydride to form the desired product . The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxybutylidene)-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutylidene side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutylidene side chain can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybutylidene)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on pancreatic lipase is due to its ability to bind to the enzyme’s active site, preventing the hydrolysis of dietary fats . This noncompetitive inhibition mechanism is supported by kinetic studies and structure-activity relationship analyses .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxybutylidene)phthalide: A closely related compound with similar structural features and biological activities.
Chuanxiong lactone E:
Uniqueness
3-(2-Hydroxybutylidene)-2-benzofuran-1-one is unique due to its specific benzofuran ring system and hydroxybutylidene side chain, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-(2-hydroxybutylidene)-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLCXMIVOLFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=CC=CC=C2C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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